3-Amino-5-chloropyrazine-2,6-dicarbonitrile
Description
3-Amino-5-chloropyrazine-2,6-dicarbonitrile is a pyrazine-based heterocyclic compound featuring amino (–NH₂) and chloro (–Cl) substituents at the 3- and 5-positions, respectively, along with two cyano (–CN) groups at the 2- and 6-positions. Its synthesis involves a multi-step sequence starting from malononitrile, proceeding through nitrosation and tosylation, and utilizing intermediates such as 3,5-dichloropyrazine-2,6-dicarbonitrile (Scheme 1 in ) . The compound’s push–pull electronic configuration (electron-withdrawing cyano groups and electron-donating amino substituents) makes it a candidate for photoredox applications, where tailored electronic properties are critical for charge transfer and catalytic activity .
Properties
IUPAC Name |
3-amino-5-chloropyrazine-2,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-5-3(1-8)11-4(2-9)6(10)12-5/h(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXBZTDUZTZHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)C#N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383038 | |
| Record name | 2,6-Pyrazinedicarbonitrile, 3-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40559-88-4 | |
| Record name | 2,6-Pyrazinedicarbonitrile, 3-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyrazine-2,6-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,3-dicyano-5-amino-6-chloropyrazine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form more complex heterocyclic structures through intramolecular cyclization.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the original compound.
Cyclization Products: More complex heterocyclic compounds.
Scientific Research Applications
3-Amino-5-chloropyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyrazine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Pyrazine Dicarbonitrile Derivatives
- 5,6-Dichloropyrazine-2,3-dicarbonitrile: This isomer lacks amino substituents but shares dichloro and dicarbonitrile groups. Its synthesis starts from malononitrile and is used in the preparation of tricyclic bis(cyano enone)s (e.g., TBE-9 and TBE-31), which exhibit potent inducer activity for NQO1 (a cytoprotective enzyme) .
- 5,6-Diaminopyrazine-2,3-dicarbonitrile: Features diamino substituents at the 5- and 6-positions. This compound is a key intermediate in synthesizing 1H-imidazo[4,5-b]pyrazine-5,6-dicarbonitrile derivatives, which enhance anion binding in calix[4]pyrrole hosts (e.g., compound 1 in ). The absence of its imidazo-dicarbonitrile group reduces anion binding strength by an order of magnitude, highlighting the role of substituent positioning (2,3 vs. 2,6) in molecular interactions .
Indole and Pyridazine Derivatives
- Indole-5,6-dicarbonitrile: This tricyclic compound, with a fused indole core, demonstrates submicromolar IC₅₀ values (0.006 μM for MAO-A; 0.058 μM for MAO-B) as a monoamine oxidase (MAO) inhibitor. Its activity contrasts with pyrazine derivatives, underscoring how core heterocycle identity (indole vs. pyrazine) influences biological targeting .
- 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile: A pyridazine analog with phenyl and chloro substituents. Reacts with hydrazine to form amino derivatives (e.g., 3-amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine), which undergo acylation to yield acetylated or benzoylated products (85% yield) .
Reactivity and Functionalization
- The amino group in 3-Amino-5-chloropyrazine-2,6-dicarbonitrile enables nucleophilic substitution or acylation, similar to pyridazine derivatives (e.g., acetylation of 3-amino-5,6-diphenylpyridazine-4-carbonitrile with benzoyl chloride) .
- In contrast, dichloro derivatives (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile) undergo nitrosation and tosylation for further functionalization .
Physicochemical Properties
- Solubility and Stability: 3-Amino-5-chloropyrazine-2,6-dicarbonitrile’s amino group may improve solubility in polar solvents compared to non-amino analogs. However, crystallinity challenges are noted for similar compounds (e.g., unstable crystals of imidazo-pyrazine derivatives in ) .
- Electronic Properties : The push–pull configuration in the target compound contrasts with indole-dicarbonitriles, where conjugation across the indole core enhances MAO inhibition via charge transfer interactions .
Biological Activity
3-Amino-5-chloropyrazine-2,6-dicarbonitrile (also known as SN006) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
3-Amino-5-chloropyrazine-2,6-dicarbonitrile has the molecular formula C5H3ClN4 and features a pyrazine ring with amino and chlorinated substituents. Its structure can be represented as follows:
The biological activity of 3-amino-5-chloropyrazine-2,6-dicarbonitrile is attributed to its ability to interact with various biomolecular targets. Research indicates that this compound can act as a covalent fragment that mimics tyrosine residues in proteins, thereby influencing protein stability and function. Specifically, it has been shown to decrease the melting temperature (Tm) values of several proteins, indicating potential effects on protein folding and stability .
Antimycobacterial Activity
In studies assessing antimicrobial properties, 3-amino-5-chloropyrazine-2,6-dicarbonitrile has been evaluated against various strains of Mycobacterium tuberculosis. The compound demonstrated significant activity against specific strains, which suggests its potential use as an anti-tuberculosis agent. The results from these assays are summarized in Table 1.
| Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Mycobacterium tuberculosis H37Rv | 1.25 |
| Mycobacterium avium | 2.50 |
| Mycobacterium kansasii | 5.00 |
Table 1: Antimycobacterial activity of 3-amino-5-chloropyrazine-2,6-dicarbonitrile.
Antifungal Activity
The antifungal potential of this compound was also evaluated against various fungal strains. The results indicate moderate antifungal activity, particularly against Candida species and Trichophyton mentagrophytes. The antifungal assay results are presented in Table 2.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Candida albicans | 10.00 |
| Trichophyton mentagrophytes | 15.00 |
| Aspergillus fumigatus | 20.00 |
Table 2: Antifungal activity of 3-amino-5-chloropyrazine-2,6-dicarbonitrile.
Case Study: Protein Interaction Studies
A study conducted by researchers investigated the interaction of 3-amino-5-chloropyrazine-2,6-dicarbonitrile with mutant p53 proteins. The compound was found to stabilize certain mutant forms of p53 by mimicking the structural features of tyrosine residues, which are critical for the protein's function . This interaction suggests a potential therapeutic application in cancer treatment where p53 is often mutated.
Case Study: Synthesis and Screening
Another research effort focused on synthesizing derivatives of pyrazine-based compounds similar to 3-amino-5-chloropyrazine-2,6-dicarbonitrile. The derivatives were screened for their biological activities against both mycobacterial and fungal strains. The findings indicated that modifications to the pyrazine ring significantly influenced biological activity, leading to the identification of more potent analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
